molecular formula C6H3BrClN3 B2444492 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-87-9

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2444492
Key on ui cas rn: 1030626-87-9
M. Wt: 232.47
InChI Key: PJLKMIJOOGMSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977352B2

Procedure details

N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine (1.62 g, 6.47 mmol) is treated for one hour and 45 minutes with polyphosphoric acid (20 g) at 80° C. After cooling to room temperature, water (200 mL) is added to the reaction mixture. The resulting solution is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The clear solution is extracted three times with dichloromethane. The organic phase is dried over MgSO4, filtered and evaporated. The solid residue (1.44 g) is purified by flash chromatography (silica gel, 4:4:0.7 petroleum ether: dichloromethane: ethyl acetate) to give the title compound (0.75 g) as a solid.
Name
N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine
Quantity
1.62 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH:9][CH:10]=[N:11]O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C([O-])(O)=O.[Na+]>O>[Br:1][C:2]1[C:3]2[N:4]([N:11]=[CH:10][N:9]=2)[C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
N-(3-Bromo-6-chloro-pyridin-2-yl)-N′-hydroxyformamidine
Quantity
1.62 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)NC=NO
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The clear solution is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue (1.44 g) is purified by flash chromatography (silica gel, 4:4:0.7 petroleum ether: dichloromethane: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C(=CC1)Cl)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.